

A Comprehensive Technical Guide to 1-Iodododecane: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodododecane**

Cat. No.: **B1195088**

[Get Quote](#)

An Essential Long-Chain Alkyl Halide for Research and Development

Introduction: **1-Iodododecane**, a colorless to pale yellow liquid, is a significant long-chain alkyl halide with the chemical formula C₁₂H₂₅I.[1][2] Its structure, featuring a twelve-carbon chain with a terminal iodine atom, makes it a versatile reagent in organic synthesis and a valuable building block in material science and drug development.[1][2] The presence of the iodine atom provides a reactive site for various chemical transformations, including nucleophilic substitutions and the formation of organometallic compounds.[2] This technical guide offers an in-depth overview of the chemical properties, primary applications, and detailed experimental protocols involving **1-iodododecane**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Iodododecane is characterized by its hydrophobic nature, being insoluble in water but soluble in most organic solvents.[1][2] It is often stabilized with copper to prevent degradation.[3] The key physicochemical properties of **1-iodododecane** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₂ H ₂₅ I	[1][4]
Molecular Weight	296.23 g/mol	[4]
CAS Number	4292-19-7	[1][4]
Appearance	Clear colorless to pale yellow liquid	[1][5]
Melting Point	-3 °C	[3][6][7]
Boiling Point	159-160 °C at 15 mmHg	[3][6][7]
Density	1.201 g/mL at 25 °C	[3][6][7]
Refractive Index (n _{20/D})	1.484	[3][6][7]
Solubility	Insoluble in water; soluble in most organic solvents.	[1]
Stability	Light sensitive; typically stabilized with copper.	[1][2]

Key Applications in Research and Industry

1-Iodododecane serves as a crucial intermediate and reagent in a multitude of chemical processes across various scientific and industrial sectors.

Organic Synthesis

The primary application of **1-iodododecane** is in organic synthesis, where it functions as a potent alkylating agent to introduce a dodecyl group into organic molecules.[1] The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of a wide array of compounds. For instance, it is used to produce surfactants, lubricants, and pharmaceutical intermediates.[1]

Material Science

In the field of material science, **1-iodododecane** is utilized for the functionalization and modification of surfaces. Its long alkyl chain can be grafted onto various substrates to impart hydrophobicity, reduce surface energy, and improve lubrication.[8] Notable examples include the preparation of dodecylated graphite and the alkyl functionalization of single-walled carbon nanotubes (SWNTs).[3][5] This surface modification is critical for developing advanced materials with tailored properties for applications in nanotechnology and electronics.[8]

Drug Development

While direct applications in final drug products are less common, **1-iodododecane** and similar long-chain alkyl halides are valuable intermediates in drug development.[9] They can be used to synthesize more complex molecules that may serve as linkers in antibody-drug conjugates or as fragments in the design of new therapeutic agents.[10] The lipophilic dodecyl chain can be incorporated to modulate the solubility and bioavailability of drug candidates.[9][11]

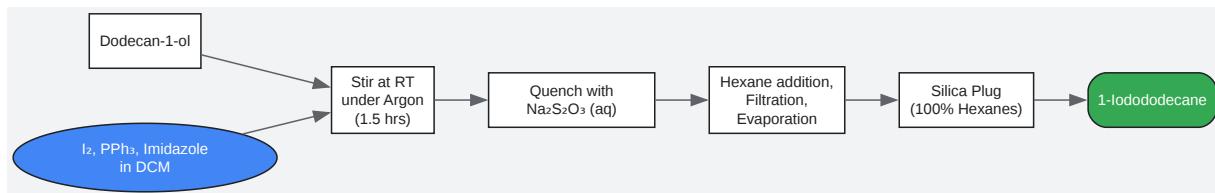
Experimental Protocols

Detailed methodologies for the synthesis of **1-iodododecane** and its subsequent use in a common synthetic transformation are provided below.

Synthesis of 1-Iodododecane from Dodecan-1-ol

A common and efficient method for the preparation of **1-iodododecane** is the iodination of dodecan-1-ol using iodine and triphenylphosphine, a variation of the Appel reaction.[12]

Materials:


- Dodecan-1-ol
- Triphenylphosphine (PPh_3)
- Iodine (I_2)
- Imidazole
- Dichloromethane (DCM), anhydrous
- Hexanes

- Pentane
- Saturated aqueous sodium thiosulfate solution
- Argon or Nitrogen gas (for inert atmosphere)
- Round-bottom flask, magnetic stir bar, and standard laboratory glassware

Procedure:[12]

- To a 1 L round-bottom flask containing a magnetic stir bar, add dodecan-1-ol (10.0 g, 53.7 mmol, 1.00 eq) and dilute with anhydrous DCM (268 mL). Stir the solution vigorously at room temperature.
- Sequentially add imidazole (4.75 g, 69.8 mmol, 1.30 eq), triphenylphosphine (18.3 g, 69.8 mmol, 1.30 eq), and iodine (17.7 g, 69.8 mmol, 1.30 eq) to the flask.
- Stir the resulting reaction mixture vigorously at room temperature under an inert argon atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After approximately 1.5 hours, once TLC indicates the consumption of the starting material, quench the reaction by adding 150 mL of saturated aqueous sodium thiosulfate solution.
- Dilute the organic layer with 200 mL of hexanes. A small amount of precipitate may form, which should be removed by filtration.
- Evaporate the solvent from the mother liquor under reduced pressure to yield a white solid.
- Add 400 mL of hexanes to the solid and stir the resulting slurry vigorously overnight under an argon atmosphere.
- Filter the slurry and evaporate the solvent from the mother liquor under reduced pressure to yield a yellow oil.
- Purify the crude product by passing it through a silica plug, eluting with 100% hexanes, to obtain a clear oil containing a small amount of yellow solid.

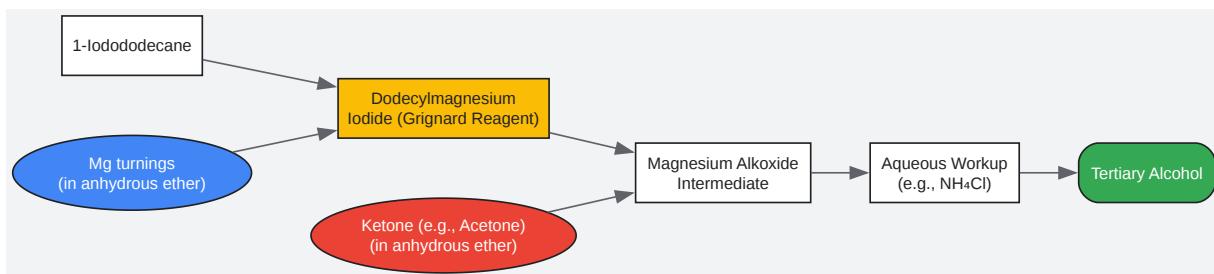
- Dissolve the crude product in 100% pentane, filter to remove any remaining solid, and evaporate the solvent from the mother liquor under reduced pressure to yield pure **1-iodododecane** as a clear oil (expected yield: ~15.7 g, 99%).

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of **1-iodododecane** from dodecan-1-ol.

Grignard Reagent Formation and Reaction (Illustrative Protocol)

1-Iodododecane is an excellent precursor for the formation of a Grignard reagent, dodecylmagnesium iodide, which is a powerful nucleophile for forming carbon-carbon bonds. The following is a general, illustrative protocol for its formation and subsequent reaction with an electrophile, such as a ketone.


Materials:

- 1-Iodododecane**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- A ketone (e.g., acetone) as the electrophile
- A small crystal of iodine (as an initiator)
- Aqueous solution of a weak acid (e.g., ammonium chloride) for workup

- Apparatus for reaction under anhydrous conditions (flame-dried glassware, drying tube, etc.)

Procedure:

- Grignard Reagent Preparation: a. Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. b. Place magnesium turnings (1.2 equivalents) in the flask. c. Add a small crystal of iodine to the magnesium to help initiate the reaction.[\[13\]](#)[\[14\]](#) d. In the dropping funnel, place a solution of **1-iodododecane** (1.0 equivalent) in anhydrous diethyl ether. e. Add a small amount of the **1-iodododecane** solution to the magnesium. The reaction is initiated by gentle warming (e.g., with a heat gun or warm water bath) and is indicated by the disappearance of the iodine color and bubbling on the magnesium surface.[\[14\]](#) f. Once the reaction has started, add the remaining **1-iodododecane** solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent, dodecylmagnesium iodide.
- Reaction with a Ketone: a. Cool the Grignard reagent solution in an ice bath. b. Add a solution of the ketone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. c. After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
- Workup: a. Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt. b. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. c. Extract the aqueous layer with diethyl ether. d. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol product. e. Purify the product by column chromatography or distillation as appropriate.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the formation of a Grignard reagent from **1-iodododecane** and its subsequent reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. CAS 4292-19-7: 1-Iodododecane | CymitQuimica [cymitquimica.com]
- 3. 1-Iodododecane 98 4292-19-7 [sigmaaldrich.com]
- 4. 1-Iodododecane | C12H25I | CID 20282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Iodododecane CAS#: 4292-19-7 [m.chemicalbook.com]
- 6. 1-Iodododecane [chembk.com]
- 7. 1-Iodododecane | CAS#:4292-19-7 | Chemsoc [chemsoc.com]
- 8. nbino.com [nbino.com]
- 9. bocsci.com [bocsci.com]
- 10. benchchem.com [benchchem.com]
- 11. Dodecane's Application in Pharmaceutical Testing [eureka.patsnap.com]

- 12. 1-Iodododecane synthesis - chemicalbook [chemicalbook.com]
- 13. adichemistry.com [adichemistry.com]
- 14. google.com [google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Iodododecane: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195088#1-iodododecane-chemical-properties-and-uses>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com